Bis(N-(N-acetyl-L-alpha-aspartyl)-L-glutamato(2-))trimagnesium
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Overview
Description
Bis[N-(N-acetyl-L-alpha-aspartyl)-L-glutamato(2-)]trimagnesium is a complex organic compound that contains magnesium ions coordinated with N-acetyl-L-alpha-aspartyl and L-glutamato ligands.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis[N-(N-acetyl-L-alpha-aspartyl)-L-glutamato(2-)]trimagnesium typically involves the reaction of N-acetyl-L-alpha-aspartyl and L-glutamato with magnesium salts under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to ensure the proper coordination of the ligands with the magnesium ions .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes steps such as purification through crystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions: Bis[N-(N-acetyl-L-alpha-aspartyl)-L-glutamato(2-)]trimagnesium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the oxidation state of the magnesium ions or the organic ligands.
Substitution: The ligands can be substituted with other functional groups or ions, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles or electrophiles can be employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can produce new compounds with different ligands .
Scientific Research Applications
Bis[N-(N-acetyl-L-alpha-aspartyl)-L-glutamato(2-)]trimagnesium has several scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and studies involving coordination chemistry.
Biology: Investigated for its role in biological systems, particularly in enzyme interactions and cellular processes.
Medicine: Explored for potential therapeutic applications, including its effects on neurological and metabolic disorders.
Industry: Utilized in the development of new materials and compounds with specific properties.
Mechanism of Action
The mechanism of action of Bis[N-(N-acetyl-L-alpha-aspartyl)-L-glutamato(2-)]trimagnesium involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors, influencing their activity and function.
Pathways Involved: It modulates various biochemical pathways, including those related to neurotransmission and metabolic regulation.
Comparison with Similar Compounds
N-acetyl-aspartyl-glutamate (NAAG): A dipeptide with similar ligands but without the magnesium coordination.
Magnesium aspartate: A simpler compound with magnesium coordinated to aspartate ligands.
Uniqueness: Bis[N-(N-acetyl-L-alpha-aspartyl)-L-glutamato(2-)]trimagnesium is unique due to its specific coordination of magnesium ions with both N-acetyl-L-alpha-aspartyl and L-glutamato ligands, which imparts distinct chemical and biological properties .
Properties
CAS No. |
57308-12-0 |
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Molecular Formula |
C22H26Mg3N4O16 |
Molecular Weight |
675.4 g/mol |
IUPAC Name |
trimagnesium;(2S)-2-[[(2S)-2-acetamido-3-carboxylatopropanoyl]amino]pentanedioate |
InChI |
InChI=1S/2C11H16N2O8.3Mg/c2*1-5(14)12-7(4-9(17)18)10(19)13-6(11(20)21)2-3-8(15)16;;;/h2*6-7H,2-4H2,1H3,(H,12,14)(H,13,19)(H,15,16)(H,17,18)(H,20,21);;;/q;;3*+2/p-6/t2*6-,7-;;;/m00.../s1 |
InChI Key |
VLNZYKFOSKODRV-FJHXSCPSSA-H |
Isomeric SMILES |
CC(=O)N[C@@H](CC(=O)[O-])C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].CC(=O)N[C@@H](CC(=O)[O-])C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Mg+2].[Mg+2].[Mg+2] |
Canonical SMILES |
CC(=O)NC(CC(=O)[O-])C(=O)NC(CCC(=O)[O-])C(=O)[O-].CC(=O)NC(CC(=O)[O-])C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Mg+2].[Mg+2].[Mg+2] |
Origin of Product |
United States |
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